molecular formula C4H5BrO4 B128130 Bromosuccinic acid CAS No. 923-06-8

Bromosuccinic acid

Cat. No. B128130
CAS RN: 923-06-8
M. Wt: 196.98 g/mol
InChI Key: QQWGVQWAEANRTK-UHFFFAOYSA-N
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Description

Bromosuccinic acid, specifically 2-bromosuccinic acid, is a compound that can be characterized by its molecular structure and its reactivity in various chemical reactions. The determination of its absolute configuration has been achieved through X-ray diffraction methods, establishing it as (S)-(-)-2-bromosuccinic acid with orthorhombic crystals and specific lattice parameters .

Synthesis Analysis

The synthesis of brominated compounds related to bromosuccinic acid, such as N-bromosuccinimide (NBS), has been extensively studied. NBS is a versatile reagent used in the bromination of various substrates, including heterocycles, unsaturated ketones, and aldehydes. For instance, NBS has been utilized in the synthesis of functionalized 1-azaspirocyclic cyclopentanones through semipinacol ring expansion reactions . Additionally, it catalyzes the annulation of alkynes with acetyl indoles to form carbazoles via C-H bond functionalization . The synthesis of α,β-unsaturated α′-bromoketones and dibromoketones has also been achieved using NBS in the presence of selenium dioxide and p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structure of (-)-2-bromosuccinic acid has been elucidated using X-ray diffraction, revealing its orthorhombic space group and the arrangement of atoms within the crystal lattice. The absolute configuration of this compound has been confirmed as (S)-(-) . The racemic form, rac-2,3-dibromosuccinic acid, has also been characterized, showing a gauche arrangement of carboxyl groups and bromo ligands, with hydrogen bonding occurring between hydroxyl groups and carbonyl oxygen atoms of neighboring molecules .

Chemical Reactions Analysis

NBS is a prominent reagent in various chemical reactions due to its electrophilic bromine source. It has been used for the selective bromination of dehydroacetic acid, leading to the synthesis of brominated derivatives . The reactivity of NBS with heterocycles has been explored, demonstrating its utility in side chain versus ring bromination to afford important heterocyclic synthons . Furthermore, NBS-mediated reactions have been employed for the synthesis of coumarin-3-carboxylic acids through a Knoevenagel-intramolecular cyclization cascade reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromosuccinic acid derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The reactivity of NBS in various chemical reactions highlights its role as a brominating agent, catalyst, and oxidant, affecting the physical properties of the resulting compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds : Bromosuccinic acid is used in the synthesis of paraconic acid analogs through a cerium metal-mediated Reformatsky-type reaction (Rodrigues et al., 2012). It is also involved in the synthesis of β-substituted-β-lactones from L-aspartic acid (J. Xiao, 2005).

  • Chemical Reactions and Synthesis Methods : Bromosuccinic acid plays a role in the synthesis of (R)-and(S)-(2-Benzyloxyethyl)oxirane from aspartic acid (Zhang-Jin He, 2002). It is also part of the electrophilic addition of bromine to maleic acid (Bolte & Degen, 2000).

  • Industrial and Environmental Chemistry : In industrial applications, bromosuccinic acid is significant in the production of succinic acid by Actinobacillus succinogenes (Zou et al., 2011). It is also used in the determination of humic acid in natural waters through chemiluminescence detection (Michałowski et al., 2001).

  • Advanced Material Science : It is involved in room-temperature polycondensation of dicarboxylic acids with diols, catalyzed by water-stable Lewis acids (Takasu et al., 2005).

  • Analytical Chemistry : Bromosuccinic acid is measured in Arctic aerosols during polar sunrises, indicating its environmental impact (Narukawa et al., 2003).

  • Biochemical Applications : The compound finds use in the recovery of succinic acid from fermentation broth by forward osmosis-assisted crystallization (Law et al., 2019).

Safety And Hazards

Bromosuccinic acid may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling Bromosuccinic acid .

properties

IUPAC Name

2-bromobutanedioic acid
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InChI

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWGVQWAEANRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870797
Record name 2-Bromobutanedioic acid
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Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bromosuccinic acid

CAS RN

923-06-8
Record name Bromosuccinic acid
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Record name Bromosuccinic acid
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Record name Bromosuccinic acid
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Record name 2-Bromobutanedioic acid
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Record name Bromosuccinic acid
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Record name BROMOSUCCINIC ACID
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Synthesis routes and methods

Procedure details

In the reference cited above (J. A. Frick et al., 1992), the preparation of S-(−)-chlorosuccinic acid is simply described as: “S-aspartic acid was converted to S-chlorosuccinic acid by treatment with sodium nitrite in hydrochloric acid”. In the diagram on page 621 of the reference cited, the yield of the synthesis step from S-aspartic acid to S-chlorosuccinic acid is 70%. In the experimental part, the only example of preparation is provided for S-bromosuccinic acid, with a yield of 88%. The bromosuccinic acid preparation conditions are not the same as those described for chlorosuccinic acid, though they are taken as an example by analogy. From the industrial point of view, the synthesis of bromosuccinic acid described by Frick et al. is not very convenient in economic terms. In the first place, the dilutions of the reaction mixture are very high; by way of an example, S-(+)-aspartic acid is present to the extent of 5% w/v in the final reaction mixture. A distinct disadvantage arises in the case of isolation of the end product by extraction, which requires a substantial amount of ethyl acetate in order to obtain a 3% w/v solution of S-(−)-bromosuccinic acid. In addition, the end product, obtained with a stoichiometric yield of 88%, is not very pure, particularly as regards optical purity (e.e.=94%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
AR Olson, FA Long - Journal of the American Chemical Society, 1936 - ACS Publications
… at 50 between Z-bromosuccinic acid and chloride ion. … can take place in an acidified solution of Z-bromosuccinic acid and chloride ion. Thus it was necessary to know the rate of decom- …
Number of citations: 3 pubs.acs.org
HNK RøRdam - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… A solution of the lactone of malic acid was prepared from (-)bromosuccinic acid, the lactone extracted with ether, and the extract divided into equal portions. For alkaline hydrolysis each …
Number of citations: 2 pubs.rsc.org
WA Bone, H Henstock - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
… important relationships which have been proved to exist between bromosuccinic acid and maleic and fumaric acids on the one hand, and bet ween bromomet hylsuccinic acid and …
Number of citations: 1 pubs.rsc.org
AR Olson, LD Frashier, FJ Spieth - The Journal of Physical …, 1951 - ACS Publications
… lithium bromide to a solution of the optically active dimethyl ester of bromosuccinic acid in dry acetone causes … of our experiments using bromosuccinic acid in place of the ester, (x) was …
Number of citations: 9 pubs.acs.org
AR Olson, FA Long - Journal of the American Chemical Society, 1934 - ACS Publications
… We can produce /-bromosuccinic acid by the same process if … Then if the /-bromosuccinic acid is dissolved in water and … that between /bromosuccinic acid and chloride ion to give d…
Number of citations: 6 pubs.acs.org
A McKenzie - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… A mixture of dibromosuccinic acid (mp 255-256O) and Modibromosuccinic acid (m. p. 167O) was obtained by Kekul6 (Annaten, 1861, 117,123- Annalen, Swppl., 1861, 1, 131, 352, and …
Number of citations: 41 pubs.rsc.org
T Shiraiwa, M Ohkubo, H Miyazaki, M Kubo… - Bulletin of the …, 1998 - journal.csj.jp
The racemic structure of (RS)-bromosuccinic acid [(RS)-BSA] was examined based on the melting-point, solubility, infrared spectrum, and binary and ternary phase diagrams. The …
Number of citations: 7 www.journal.csj.jp
P Guerin, M Vert, C Braud, RW Lenz - Polymer Bulletin, 1985 - Springer
… from optically active bromosuccinic acid by using … bromosuccinic acid to the corresponding anhydride (7). We have recently found that the reaction of optically active bromosuccinic acid …
Number of citations: 155 link.springer.com
GW Clough - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… present author to the view that those optically active derivatives from succinic acid commonly designated Z-malic acid, Laspartic acid, d-chlorosuccinic acid, and d- bromosuccinic acid …
Number of citations: 3 pubs.rsc.org
LM Semikolennykh, NE Kutepova, EI Petrova… - Pharmaceutical …, 1983 - Springer
Earlier a method was developed at the Akrikhin Factory for determining the impurity of II in its bromination product by gas--liquid chromatography. This method of analysis is too long …
Number of citations: 2 link.springer.com

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